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molecular formula F- B1206941 Fluorine CAS No. 7782-41-4

Fluorine

Cat. No. B1206941
M. Wt: 18.99840316 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780691

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11]>>[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11].[F:1][C:2]([F:9])([F:8])[CH:3]([F:10])[C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(F)(F)F)(F)F
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CC(F)(F)F)(F)F
Name
Type
product
Smiles
FF
Name
Type
product
Smiles
FC(C(C(F)(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05780691

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11]>>[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11].[F:1][C:2]([F:9])([F:8])[CH:3]([F:10])[C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(F)(F)F)(F)F
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CC(F)(F)F)(F)F
Name
Type
product
Smiles
FF
Name
Type
product
Smiles
FC(C(C(F)(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05780691

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,1,1,3,3,3-hexafluoropropane
Name
fluorine
Name
1,1,1,2,3,3,3-heptafluoropropane

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11]>>[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11].[F:1][C:2]([F:9])([F:8])[CH:3]([F:10])[C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(F)(F)F)(F)F
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
1,1,1,3,3,3-hexafluoropropane
Type
product
Smiles
FC(CC(F)(F)F)(F)F
Name
fluorine
Type
product
Smiles
FF
Name
1,1,1,2,3,3,3-heptafluoropropane
Type
product
Smiles
FC(C(C(F)(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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